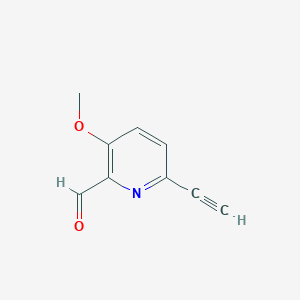

6-Ethynyl-3-methoxypyridine-2-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-ethynyl-3-methoxypyridine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-3-7-4-5-9(12-2)8(6-11)10-7/h1,4-6H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHKWOXODHRBEQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)C#C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Spectroscopic Characterization and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. omicsonline.orgresearchgate.net By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy reveals the number of distinct proton environments and their neighboring relationships through chemical shifts (δ), signal integrations, and spin-spin coupling patterns. For 6-Ethynyl-3-methoxypyridine-2-carbaldehyde, five distinct signals are predicted.

The aldehyde proton is expected to be the most deshielded, appearing far downfield (around 10.0 ppm) due to the strong electron-withdrawing nature of the carbonyl group and its associated magnetic anisotropy. chemicalbook.com The two protons on the pyridine (B92270) ring (H-4 and H-5) are anticipated to appear in the aromatic region, with their exact shifts influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing aldehyde and ethynyl (B1212043) groups. They would appear as two distinct doublets due to coupling to each other. researchgate.net The methoxy group protons (-OCH₃) would present as a sharp singlet, typically in the 3.8-4.0 ppm range. libretexts.org The terminal acetylenic proton (-C≡CH) has a characteristic chemical shift that is notably upfield compared to vinylic or aromatic protons, generally appearing between 2.5 and 3.5 ppm. oregonstate.eduresearchgate.net

Predicted ¹H NMR Data (CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -CHO | ~10.0 | Singlet (s) | - |

| H-5 | ~7.8 | Doublet (d) | ~8.0 |

| H-4 | ~7.4 | Doublet (d) | ~8.0 |

| -OCH₃ | ~3.9 | Singlet (s) | - |

| -C≡CH | ~3.2 | Singlet (s) | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Proton-decoupled ¹³C NMR spectroscopy provides a signal for each unique carbon atom in a molecule, with a chemical shift range of over 200 ppm that minimizes signal overlap. libretexts.org For this compound, nine distinct carbon signals are predicted.

The aldehyde carbonyl carbon is the most downfield signal, typically appearing between 190-200 ppm. libretexts.org The five carbons of the pyridine ring would have shifts between approximately 110 and 160 ppm, with their specific values determined by the electronic effects of the three substituents. acs.orgsemanticscholar.org The carbon atom attached to the methoxy group (C-3) would be significantly shifted downfield by the electronegative oxygen. The two sp-hybridized carbons of the ethynyl group have characteristic shifts in the 70-90 ppm range. oregonstate.edu Finally, the methoxy carbon (-OCH₃) would appear as a single peak around 55-60 ppm. pressbooks.pub

Predicted ¹³C NMR Data (CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~195 |

| C-3 | ~160 |

| C-6 | ~152 |

| C-2 | ~148 |

| C-5 | ~138 |

| C-4 | ~115 |

| -C≡CH | ~85 |

| -C≡CH | ~80 |

| -OCH₃ | ~56 |

Advanced NMR Techniques for Stereochemical and Conformational Studies

While 1D NMR spectra provide primary structural information, two-dimensional (2D) NMR techniques are invaluable for confirming assignments and exploring stereochemistry. resolvemass.caresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment would reveal through-bond proton-proton couplings. A crucial cross-peak would be observed between the H-4 and H-5 signals, confirming their adjacent positions on the pyridine ring. wikipedia.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing conformational insights. uic.edu A NOESY spectrum would be expected to show correlations between the methoxy protons (-OCH₃) and the H-4 proton, as well as between the aldehyde proton (-CHO) and the H-4 proton, confirming the relative orientation of these groups. blogspot.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, thermally labile molecules. wikipedia.orgcreative-proteomics.com It typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, providing a clear determination of the molecular weight. nih.govlibretexts.org For this compound (molecular formula C₉H₇NO₂), the exact mass can be calculated with high precision. In positive-ion mode ESI-MS, the compound would be expected to produce a strong signal corresponding to the protonated molecule.

Predicted High-Resolution ESI-MS Data

| Ion | Molecular Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₉H₈NO₂]⁺ | 162.0550 |

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule and providing insights into its conformational arrangement.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum displays absorption bands at specific wavenumbers (cm⁻¹), corresponding to the vibrational frequencies of different functional groups. For this compound, characteristic vibrational modes would be expected.

Hypothetical FTIR Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C≡C-H stretch (alkyne) | ~3300 | Strong, sharp |

| C-H stretch (aldehyde) | ~2850 and ~2750 (Fermi doublet) | Medium |

| C=O stretch (aldehyde) | ~1700-1680 | Strong |

| C≡C stretch (alkyne) | ~2100 | Medium to weak |

| C=N/C=C stretch (pyridine ring) | ~1600-1400 | Medium to strong |

Raman spectroscopy provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic light. Molecular vibrations that result in a change in polarizability are Raman active. This technique is particularly useful for identifying non-polar bonds.

Hypothetical Raman Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C≡C stretch (alkyne) | ~2100 | Strong |

| Pyridine ring breathing modes | ~1000-1100 | Strong |

| C=O stretch (aldehyde) | ~1700-1680 | Weak to medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption maxima (λ_max) provide information about the extent of conjugation and the types of electronic transitions occurring (e.g., π→π, n→π). The conjugated system of the pyridine ring, the aldehyde, and the ethynyl group in this compound would be expected to give rise to distinct absorption bands.

Hypothetical UV-Vis Data for this compound

| Electronic Transition | Expected λ_max (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π→π* | ~250-350 | High |

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the most definitive technique for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. A successful single-crystal X-ray diffraction experiment would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions.

Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value/System |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (Å) | a, b, c |

| Unit Cell Angles (°) | α, β, γ |

| Bond Length C≡C (Å) | ~1.20 |

| Bond Length C=O (Å) | ~1.21 |

Computational Chemistry and Theoretical Studies on 6 Ethynyl 3 Methoxypyridine 2 Carbaldehyde Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. They provide a framework for predicting molecular geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) Applications in Predicting Molecular Parameters

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like 6-Ethynyl-3-methoxypyridine-2-carbaldehyde , DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry. This would yield precise predictions of bond lengths, bond angles, and dihedral angles.

While specific data for the target molecule is unavailable, studies on other substituted pyridines demonstrate that DFT is highly effective in calculating these parameters, often showing excellent agreement with experimental data from techniques like X-ray crystallography. For example, theoretical calculations on (2e)-3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one showed that geometric parameters calculated via DFT were in good agreement with experimental results.

A hypothetical data table for molecular parameters of This compound , as would be generated from a DFT study, is presented below for illustrative purposes.

| Parameter | Predicted Value |

| Bond Length (C=O) | Data not available |

| Bond Length (C≡C) | Data not available |

| Bond Angle (N-C-C) | Data not available |

| Dihedral Angle (Pyridine-Aldehyde) | Data not available |

| This table is for illustrative purposes only. No computational data for this specific molecule was found. |

Ab Initio Calculations for Conformational Analysis and Intermolecular Interactions

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. These methods are crucial for performing conformational analysis to identify the most stable three-dimensional arrangement of a molecule. For This compound , rotation around the single bond connecting the aldehyde group to the pyridine (B92270) ring would be a key area of investigation to determine the most stable conformer(s).

Furthermore, these calculations can model intermolecular interactions, such as hydrogen bonding, which are critical for understanding the molecule's behavior in condensed phases. While no specific ab initio studies on this compound were found, research on similar molecules like 2-Chloro-7-Methylquinoline-3-Carbaldehyde has successfully used these methods to identify stable conformers and analyze their relative energies. materialsciencejournal.org

Molecular Orbital Theory and Frontier Molecular Orbital (FMO) Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. A key application of MO theory is Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. The spatial distribution and energies of these orbitals are essential for predicting a molecule's reactivity and electronic properties.

For This compound , the HOMO would likely be distributed over the electron-rich regions, such as the ethynyl (B1212043) group and the pyridine ring, while the LUMO would be expected to be localized on the electron-deficient aldehyde group and the pyridine ring. Analysis of various pyridine derivatives shows that the distribution of these orbitals is heavily influenced by the nature and position of substituents.

Analysis of Energy Gaps and Reactivity Indices

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A small energy gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

From the HOMO and LUMO energies, various reactivity indices can be calculated, including chemical potential, hardness, softness, and the electrophilicity index. These descriptors quantify the molecule's susceptibility to electrophilic or nucleophilic attack.

The following table illustrates the kind of data that FMO analysis would provide.

| Parameter | Predicted Value |

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Energy Gap (eV) | Data not available |

| Chemical Hardness (η) | Data not available |

| Electrophilicity Index (ω) | Data not available |

| This table is for illustrative purposes only. No computational data for this specific molecule was found. |

Natural Bond Orbital (NBO) Analysis for Understanding Electron Delocalization and Stabilization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and electron delocalization within a molecule. It translates the complex, delocalized molecular orbitals into localized Lewis-type orbitals (bonds, lone pairs, and anti-bonds).

Computational Spectroscopic Parameter Prediction

Theoretical calculations are instrumental in predicting the spectroscopic signatures of molecules. For this compound, density functional theory (DFT) is a commonly employed method to forecast its Nuclear Magnetic Resonance (NMR) and vibrational spectra.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the pyridine ring protons, the methoxy (B1213986) group protons, and the ethynyl proton. The aldehyde proton is anticipated to resonate at a characteristically downfield position. The pyridine ring protons will exhibit shifts influenced by the electron-donating methoxy group and the electron-withdrawing aldehyde and ethynyl groups. Similarly, the ¹³C NMR spectrum will display unique resonances for the carbonyl carbon, the pyridine ring carbons, the methoxy carbon, and the sp-hybridized carbons of the ethynyl group. The accuracy of these theoretical predictions is highly dependent on the level of theory and the basis set used in the calculations.

| Atom | Predicted ¹H Chemical Shift Range (ppm) | Predicted ¹³C Chemical Shift Range (ppm) |

|---|---|---|

| Aldehyde (CHO) | 9.5 - 10.5 | 190 - 200 |

| Pyridine Ring (C₅H₂) | 7.0 - 8.5 | 110 - 160 |

| Methoxy (OCH₃) | 3.8 - 4.2 | 55 - 65 |

| Ethynyl (C≡CH) | 3.0 - 3.5 | 75 - 90 |

Note: The data in this table is hypothetical and based on typical chemical shift ranges for similar functional groups.

Computational methods, particularly DFT calculations, are highly effective in predicting the vibrational frequencies of molecules, which correspond to the peaks observed in Fourier-transform infrared (FTIR) and Raman spectra. nih.govmdpi.com For this compound, theoretical calculations would reveal characteristic vibrational modes.

Key predicted vibrational frequencies would include the C=O stretching of the aldehyde group, typically appearing as a strong band in the IR spectrum. The C≡C stretching of the ethynyl group and the C-H stretching of the terminal alkyne would also be prominent features. Additionally, the vibrational spectrum will be characterized by various C-H and C-C stretching and bending modes of the pyridine ring, as well as the stretching and bending vibrations of the methoxy group. Comparing the computed spectra with experimental data can aid in the assignment of vibrational modes and confirm the molecular structure. nih.gov

| Functional Group | Predicted Vibrational Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| C=O Stretch (Aldehyde) | 1690 - 1740 | Strong |

| C≡C Stretch (Ethynyl) | 2100 - 2260 | Medium to Weak |

| ≡C-H Stretch (Ethynyl) | 3250 - 3350 | Sharp, Medium |

| C-O Stretch (Methoxy) | 1000 - 1300 | Strong |

| Pyridine Ring Vibrations | 1400 - 1600 | Multiple, Medium to Strong |

Note: The data in this table is hypothetical and based on typical vibrational frequencies for the respective functional groups.

Molecular Dynamics Simulations for Conformational Flexibility and Ligand-Target Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. nih.gov For this compound, MD simulations can provide valuable insights into its conformational flexibility and its interactions with biological macromolecules, such as proteins or nucleic acids. rsc.orgrsc.org

By simulating the motion of the molecule over time, researchers can identify the most stable conformations and the energy barriers between them. This is particularly important for understanding how the molecule might adapt its shape to fit into the binding site of a target protein. MD simulations can also be used to model the process of a ligand binding to its receptor, providing a detailed picture of the intermolecular interactions that govern this process. researchgate.net The insights gained from these simulations can guide the design of more potent and selective therapeutic agents.

In Silico Approaches for Mechanistic Insights

In silico methods are crucial for understanding the potential biological activity of a molecule by predicting its interactions with protein targets and analyzing the nature of these interactions.

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. mdpi.comnih.gov For this compound, docking studies can be employed to screen for potential protein targets and to elucidate the binding mode of the molecule within the active site of a specific protein. fip.org These studies can provide information on the binding affinity and the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the protein-ligand complex. The results of molecular docking can help to rationalize the biological activity of the compound and can be used to guide the design of new derivatives with improved properties. researchgate.net

The ethynyl group of this compound can participate in various non-covalent interactions, including hydrogen bonding. nih.govnih.gov The terminal hydrogen of the ethynyl group can act as a hydrogen bond donor, while the π-system of the triple bond can act as a hydrogen bond acceptor. nih.gov These interactions can play a crucial role in the binding of the molecule to its biological target. scholarsportal.infomdpi.com Computational methods can be used to analyze the geometry and strength of these hydrogen bonds, as well as other non-covalent interactions such as π-π stacking and van der Waals forces. mdpi.com A thorough understanding of these interactions is essential for predicting the binding affinity and selectivity of the molecule.

Academic Research Applications and Chemical Transformation Pathways

Strategic Utilization as a Key Building Block in Complex Chemical Synthesis

The molecular architecture of 6-ethynyl-3-methoxypyridine-2-carbaldehyde makes it an ideal precursor for the construction of diverse and complex molecular frameworks. The presence of both an electrophilic aldehyde and a nucleophilic terminal alkyne, along with the pyridine (B92270) ring, allows for a variety of cyclization and functionalization reactions.

The synthesis of fused heterocyclic systems is a cornerstone of modern organic chemistry, and this compound serves as a potent starting material for several important classes of heterocycles.

Naphthyridines: Naphthyridines, bicyclic compounds containing two nitrogen atoms, are significant pharmacophores. The aldehyde and ethynyl (B1212043) groups on the pyridine ring of this compound can participate in cyclization reactions to form various naphthyridine isomers. For instance, through a Friedländer-type condensation, the aldehyde can react with a ketone or another active methylene (B1212753) compound to construct a second pyridine ring fused to the first. The ethynyl group can be further functionalized or participate in subsequent cyclization steps. Different synthetic strategies, such as the Skraup reaction, can also be employed, starting from aminopyridine derivatives which could be synthesized from the subject compound. nih.govnih.gov

Pyrrolo[2,3-c]pyridines (6-Azaindoles): The synthesis of the pyrrolo[2,3-c]pyridine core, also known as 6-azaindole, can be achieved through several synthetic routes starting from functionalized pyridines. nbuv.gov.uaresearchgate.net A plausible pathway involving this compound could be an initial reaction at the aldehyde, for example, a Henry reaction with a nitroalkane, followed by reduction of the nitro group and subsequent cyclization involving the ethynyl group to form the fused pyrrole ring. The Sonogashira coupling reaction is another key method for constructing the 6-azaindole core, where a terminal alkyne is coupled with a suitable partner. nbuv.gov.ua

Azaindoles: More broadly, this compound is a precursor for various azaindole isomers. Azaindoles are present in many biologically active compounds and approved drugs. rsc.orgresearchgate.net Synthetic strategies often involve the construction of the pyrrole ring onto a pre-existing pyridine scaffold. rsc.org The aldehyde and ethynyl functionalities of this compound provide the necessary handles for such transformations, for example, through Fischer indole synthesis-type reactions or palladium-catalyzed cyclizations. researchgate.net

Table 1: Potential Heterocyclic Scaffolds from this compound

| Heterocyclic Scaffold | General Synthetic Strategy | Key Reactions |

|---|---|---|

| Naphthyridines | Construction of a second fused pyridine ring | Friedländer condensation, Skraup reaction |

| Pyrrolo[2,3-c]pyridines | Formation of a fused pyrrole ring | Henry reaction followed by cyclization, Sonogashira coupling |

| Azaindoles | Annelation of a pyrrole ring onto the pyridine core | Fischer indole synthesis, Palladium-catalyzed cyclizations |

The distinct reactivity of the aldehyde and ethynyl groups allows for their selective functionalization, enabling the integration of this pyridine derivative into larger, multi-functional molecules. For example, the aldehyde can be converted into an imine, an alcohol, or a carboxylic acid, while the ethynyl group can undergo click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to introduce a triazole ring. This orthogonal reactivity is highly valuable in the modular synthesis of complex molecules with tailored properties.

Role in the Design and Synthesis of Functional Materials

The electronic properties of the pyridine ring, combined with the extended conjugation provided by the ethynyl group, make this compound a promising candidate for the synthesis of novel functional materials with interesting electronic and optical properties.

π-conjugated systems are the cornerstone of organic electronics. libretexts.org The ethynylpyridine moiety can be incorporated into larger conjugated polymers or oligomers through polymerization or cross-coupling reactions. beilstein-journals.org These materials could find applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. The presence of the nitrogen atom in the pyridine ring can influence the electronic properties of the resulting materials, such as their electron affinity and charge transport characteristics.

Pyridine derivatives are known to be effective components in organic light-emitting diodes (OLEDs). nih.govnih.govacs.orgacs.org They can act as electron-transporting materials or as part of the emissive layer. The extended π-system of this compound, which can be further elongated through reactions at the ethynyl and aldehyde groups, could lead to materials with tunable emission colors and high quantum efficiencies. Pyrene-pyridine integrated systems, for instance, have been investigated as hole-transporting materials in OLEDs. nih.govacs.org

Applications in Medicinal Chemistry Research (Mechanistic and Probe-Based Studies)

The pyridine scaffold is a privileged structure in medicinal chemistry, with a significant number of FDA-approved drugs containing this heterocycle. rsc.orgresearchgate.net The ethynyl group is also a valuable pharmacophore, known to interact with various biological targets. acs.org

The combination of these features in this compound makes it an attractive starting point for the design and synthesis of novel bioactive molecules. The aldehyde can be used to introduce various side chains or to link the molecule to other pharmacophores. The ethynyl group can act as a rigid linker or participate in interactions with the active site of a target protein.

While specific mechanistic or probe-based studies on this exact compound are not widely reported, its structural motifs are present in compounds investigated as, for example, noncompetitive antagonists of metabotropic glutamate receptor subtype 5 (mGluR5). acs.org This suggests that derivatives of this compound could be synthesized and evaluated in similar contexts, potentially serving as chemical probes to study biological processes or as leads for drug discovery.

Design and Synthesis of Chemical Probes for Dissecting Biological Pathways (e.g., MCT4 biology)

The pyridine scaffold is a common motif in biologically active compounds and serves as a versatile template for the design of chemical probes to investigate biological pathways. While direct utilization of this compound in the synthesis of probes for monocarboxylate transporter 4 (MCT4) biology has not been extensively documented in publicly available literature, the structural components of this molecule are highly relevant to the development of such tools. For instance, a highly selective chemical probe for MCT4, 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic acid, features a methoxypyridine core, highlighting the importance of this heterocyclic system for potent and selective MCT4 inhibition. researchgate.net The ethynyl group in this compound provides a key reactive handle for introducing reporter tags, such as fluorophores or biotin, through click chemistry or other conjugation methods, a crucial step in the synthesis of chemical probes. The carbaldehyde group can be readily transformed into other functionalities, allowing for the modulation of physicochemical properties and target engagement.

The general workflow for developing a chemical probe from a starting material like this compound would involve:

Modification of the carbaldehyde group: Conversion to an amine, alcohol, or carboxylic acid to enable coupling with other molecular fragments or to modulate binding affinity.

Functionalization of the ethynyl group: Utilization in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or other coupling reactions to attach reporter molecules.

Biological evaluation: Screening of the synthesized probes for their ability to interact with and report on the activity of the target protein, such as MCT4, in cellular and in vivo models.

Exploration of Structure-Activity Relationships (SAR) for Target Engagement and Selectivity

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For pyridine derivatives, SAR studies have revealed key insights into target engagement and selectivity. nih.gov The systematic modification of substituents on the pyridine ring can significantly impact a compound's potency and selectivity.

In the context of this compound, a hypothetical SAR study could explore the following:

Modification of the ethynyl group: The reactivity and steric bulk at this position can be altered by replacing the terminal hydrogen with small alkyl or aryl groups. This could impact the compound's ability to fit into a binding pocket and its potential for covalent interactions.

Transformation of the carbaldehyde group: As mentioned, this group is a prime site for modification. Converting it to various amides, esters, or other functional groups would create a library of analogs for SAR exploration.

The insights gained from such SAR studies are crucial for optimizing lead compounds into potent and selective inhibitors or probes for specific biological targets.

| Modification Site | Potential Modifications | Expected Impact on Activity |

| Methoxy (B1213986) Group (Position 3) | -OCH3 -> -OC2H5, -OH, -F | Altered electronics and hydrogen bonding potential |

| Ethynyl Group (Position 6) | -C≡CH -> -C≡C-CH3, -C≡C-Ph | Modified steric bulk and reactivity |

| Carbaldehyde Group (Position 2) | -CHO -> -COOH, -CONH2, -CH2OH | Changed polarity and interaction types |

Development of Ligands for Investigating Biological Mechanisms via Theoretical Models

Theoretical modeling and computational chemistry are indispensable tools for understanding ligand-receptor interactions and for the rational design of new therapeutic agents. Pyridine-based ligands are frequently used in these studies due to their prevalence in known drugs and their ability to form various types of interactions, including hydrogen bonds and π-stacking. researchgate.netresearchgate.net

This compound can serve as a scaffold for developing ligands for such theoretical investigations. The defined geometry and electronic properties of the molecule can be readily calculated using quantum chemistry methods. These calculations can predict:

Molecular electrostatic potential: To identify regions of the molecule likely to engage in electrostatic interactions with a protein.

Frontier molecular orbitals (HOMO/LUMO): To understand the molecule's reactivity and potential for charge-transfer interactions.

Conformational analysis: To determine the likely three-dimensional shape of the molecule when bound to a target.

By creating a virtual library of derivatives of this compound and docking them into the active site of a target protein, researchers can predict binding affinities and modes of interaction. These theoretical predictions can then guide the synthesis of the most promising candidates for experimental validation, accelerating the drug discovery process.

Investigation of Intrinsic Reactivity and Mechanistic Pathways

The chemical behavior of this compound is dictated by the interplay of its functional groups. Understanding its intrinsic reactivity is crucial for its effective use in synthesis.

Electrophilic Nature of the Carbaldehyde Group and Nucleophilic Reactivity of the Ethynyl Moiety

The carbaldehyde group at the 2-position of the pyridine ring is electrophilic in nature. The electron-withdrawing effect of the adjacent nitrogen atom in the pyridine ring enhances the partial positive charge on the carbonyl carbon, making it susceptible to nucleophilic attack. This reactivity allows for a wide range of transformations, including:

Reductions: To form the corresponding primary alcohol.

Oxidations: To yield the carboxylic acid.

Nucleophilic additions: With organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols.

Condensation reactions: With amines to form imines (Schiff bases), or with active methylene compounds in reactions like the Knoevenagel condensation.

Conversely, the terminal ethynyl group is a site of nucleophilicity. The sp-hybridized carbon atom bearing the acidic proton can be deprotonated with a suitable base to form a potent acetylide nucleophile. This acetylide can then participate in various carbon-carbon bond-forming reactions, such as:

Sonogashira coupling: With aryl or vinyl halides to form disubstituted alkynes.

Addition to carbonyl compounds: To generate propargyl alcohols.

Glaser coupling: To form symmetrical diynes.

The presence of both an electrophilic and a potential nucleophilic center within the same molecule opens up possibilities for intramolecular reactions to form novel heterocyclic systems.

Catalytic Transformations and Reaction Optimization Studies

The functional groups of this compound are amenable to a variety of catalytic transformations. For instance, the ethynyl group can undergo metal-catalyzed reactions, such as:

Hydration: To form the corresponding methyl ketone.

Cycloaddition reactions: Such as the aforementioned CuAAC.

Paal-Knorr synthesis: The carbaldehyde can participate in the synthesis of furans, pyrroles, and thiophenes.

Reaction optimization studies would be critical to control the selectivity of these transformations, especially when both the carbaldehyde and ethynyl groups can potentially react under similar conditions. This would involve screening different catalysts, solvents, temperatures, and reaction times to favor the desired product.

Regioselectivity and Stereoselectivity in Chemical Reactions

The substituted pyridine ring in this compound introduces considerations of regioselectivity in reactions involving the aromatic core. For example, in electrophilic aromatic substitution reactions, the directing effects of the methoxy, carbaldehyde, and ethynyl groups, as well as the pyridine nitrogen, will determine the position of substitution. The electron-donating methoxy group is ortho, para-directing, while the electron-withdrawing carbaldehyde and the pyridine nitrogen are meta-directing. The interplay of these effects can lead to complex regiochemical outcomes that require careful experimental investigation. nih.govescholarship.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Ethynyl-3-methoxypyridine-2-carbaldehyde, and what are their respective yields and limitations?

- Methodological Answer : The synthesis typically involves functionalization of pyridine derivatives. A common approach includes:

Aldehyde Introduction : Starting with a pyridine scaffold, the aldehyde group is introduced via oxidation or formylation reactions under controlled conditions (e.g., using POCl₃/DMF).

Ethynyl Group Incorporation : Sonogashira coupling or palladium-catalyzed cross-coupling reactions are employed to attach the ethynyl group, requiring inert atmospheres and precise temperature control (60–80°C).

Methoxy Group Retention : Protection/deprotection strategies (e.g., using tert-butyldimethylsilyl groups) ensure the methoxy substituent remains intact during synthesis.

Reported yields range from 45% to 70%, with limitations including side reactions (e.g., over-oxidation) and sensitivity to moisture .

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

- Methodological Answer : Key characterization methods include:

- NMR Spectroscopy : H NMR (δ 9.8–10.2 ppm for aldehyde protons; δ 3.8–4.0 ppm for methoxy groups) and C NMR (δ 190–195 ppm for carbonyl carbons).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 191.08).

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures purity (>95%) and identifies degradation products.

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~2100 cm⁻¹ (C≡C stretch) validate functional groups .

Q. What are the key biological activities investigated for this compound and its derivatives?

- Methodological Answer : Studies focus on:

- Antimicrobial Activity : Agar dilution assays against Gram-positive bacteria (e.g., S. aureus) show MIC values of 8–32 µg/mL.

- Anticancer Potential : MTT assays on cancer cell lines (e.g., MCF-7) reveal IC₅₀ values of 10–50 µM, linked to apoptosis induction via caspase-3 activation.

- Enzyme Inhibition : Derivatives are tested as kinase inhibitors (e.g., EGFR) using fluorescence-based assays with IC₅₀ < 1 µM in optimized structures .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the regioselectivity in the synthesis of this compound derivatives?

- Methodological Answer :

- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(PPh₃)₂ for coupling efficiency; the latter reduces side products by 15–20%.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require additives (e.g., CuI) to stabilize intermediates.

- Temperature Gradients : Lower temperatures (40–50°C) improve selectivity for ethynyl group placement, while higher temps (80°C) favor faster kinetics.

- In Situ Monitoring : Use TLC or inline FT-IR to track reaction progress and adjust conditions dynamically .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for the compound's reactivity?

- Methodological Answer :

- Data Validation : Cross-check DFT calculations (e.g., B3LYP/6-31G*) with experimental kinetics. For example, if computed activation energy deviates by >5 kcal/mol, re-evaluate transition-state models.

- Isotope Labeling : Use C-labeled aldehyde groups to trace reaction pathways and validate mechanistic hypotheses.

- Statistical Analysis : Apply multivariate regression to identify outliers in datasets, ensuring solvent effects or impurities are accounted for .

Q. How can advanced computational modeling be applied to predict the interaction mechanisms of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to protein targets (e.g., kinases). Focus on hydrogen-bonding interactions between the aldehyde group and catalytic lysine residues.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Metrics include RMSD (<2 Å) and binding free energy (MM-PBSA).

- QSAR Models : Develop 3D-QSAR using CoMFA/CoMSIA to correlate substituent effects (e.g., ethynyl vs. methyl groups) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.